(S)-2-Amino-2-(2-methyl-4-(trifluoromethyl)phenyl)ethan-1-ol
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Overview
Description
(2S)-2-amino-2-[2-methyl-4-(trifluoromethyl)phenyl]ethan-1-ol is a chiral compound with a unique structure that includes an amino group, a trifluoromethyl group, and a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-amino-2-[2-methyl-4-(trifluoromethyl)phenyl]ethan-1-ol typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-methyl-4-(trifluoromethyl)benzaldehyde.
Reductive Amination: The key step involves the reductive amination of 2-methyl-4-(trifluoromethyl)benzaldehyde with an appropriate amine source under reducing conditions. Common reducing agents include sodium cyanoborohydride or hydrogen gas with a suitable catalyst.
Purification: The product is then purified using standard techniques such as recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
(2S)-2-amino-2-[2-methyl-4-(trifluoromethyl)phenyl]ethan-1-ol can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding imines or nitriles.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are frequently used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield imines, while reduction can produce secondary amines.
Scientific Research Applications
(2S)-2-amino-2-[2-methyl-4-(trifluoromethyl)phenyl]ethan-1-ol has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Materials Science: The compound’s unique structure makes it useful in the development of advanced materials with specific electronic or optical properties.
Biological Studies: It serves as a probe in biochemical assays to study enzyme activity and protein interactions.
Mechanism of Action
The mechanism by which (2S)-2-amino-2-[2-methyl-4-(trifluoromethyl)phenyl]ethan-1-ol exerts its effects involves interactions with molecular targets such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This property is crucial for its activity in medicinal applications.
Comparison with Similar Compounds
Similar Compounds
2,2’-Bis(trifluoromethyl)benzidine: This compound shares the trifluoromethyl group but has a different overall structure.
2-aminopyrimidine derivatives: These compounds also contain an amino group and are used in similar applications.
Uniqueness
What sets (2S)-2-amino-2-[2-methyl-4-(trifluoromethyl)phenyl]ethan-1-ol apart is its chiral nature and the presence of both an amino group and a trifluoromethyl group. This combination provides unique reactivity and biological activity, making it a valuable compound in various research fields.
Properties
Molecular Formula |
C10H12F3NO |
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Molecular Weight |
219.20 g/mol |
IUPAC Name |
(2S)-2-amino-2-[2-methyl-4-(trifluoromethyl)phenyl]ethanol |
InChI |
InChI=1S/C10H12F3NO/c1-6-4-7(10(11,12)13)2-3-8(6)9(14)5-15/h2-4,9,15H,5,14H2,1H3/t9-/m1/s1 |
InChI Key |
XHXQKSPRDWXJKC-SECBINFHSA-N |
Isomeric SMILES |
CC1=C(C=CC(=C1)C(F)(F)F)[C@@H](CO)N |
Canonical SMILES |
CC1=C(C=CC(=C1)C(F)(F)F)C(CO)N |
Origin of Product |
United States |
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